![molecular formula C7H14ClNS B13528419 2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
2-Thia-7-azaspiro[3.5]nonanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-7-azaspiro[35]nonanehydrochloride is a chemical compound with the molecular formula C7H13NS·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[3.5]nonanehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source and a nitrogen source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-7-azaspiro[3.5]nonanehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thia-7-azaspiro[3.5]nonanehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-Thia-7-azaspiro[3.5]nonanehydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
2-Thia-7-azaspiro[3.5]nonanehydrochloride can be compared with other similar compounds, such as:
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: This compound has a similar spiro structure but contains an additional oxygen atom, which can affect its chemical properties and reactivity.
2-Thia-7-azaspiro[3.5]nonane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of 2-Thia-7-azaspiro[3
Eigenschaften
Molekularformel |
C7H14ClNS |
|---|---|
Molekulargewicht |
179.71 g/mol |
IUPAC-Name |
2-thia-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NS.ClH/c1-3-8-4-2-7(1)5-9-6-7;/h8H,1-6H2;1H |
InChI-Schlüssel |
LZRHGSCXFMIHNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CSC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
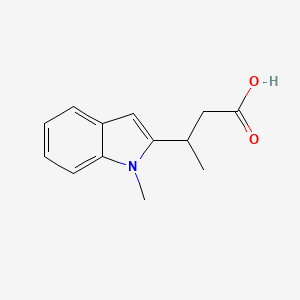
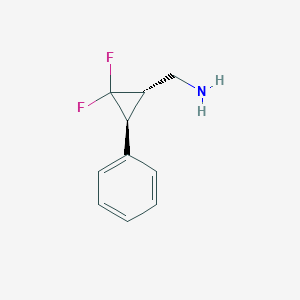
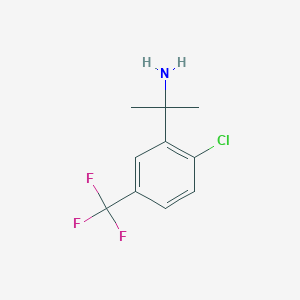
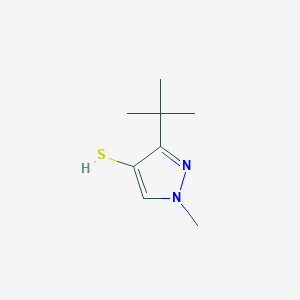

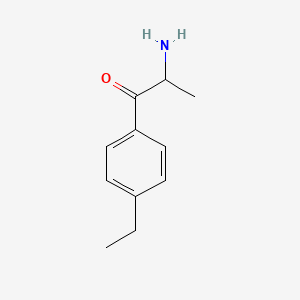
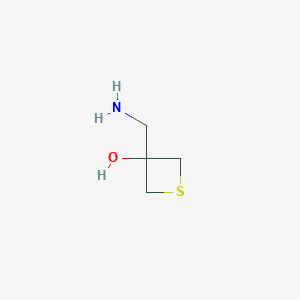
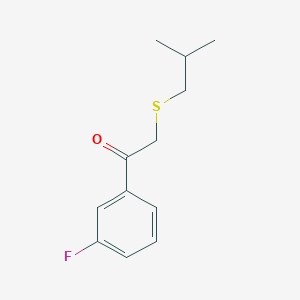
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)


![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
